Product packaging for Argentinogen(Cat. No.:CAS No. 4236-48-0)

Argentinogen

Cat. No.: B1252968
CAS No.: 4236-48-0
M. Wt: 414.5 g/mol
InChI Key: UJNYXLCWBDUNMH-UQPKIQGCSA-N
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Description

Argentinogenin is a steroidal bufadienolide compound isolated from natural sources such as the parotoid secretions of toads, including the species Rhinella icterica . It has a molecular formula of C₂₄H₃₀O₆ and a molecular weight of 414.5 g/mol . This compound is provided with a high purity of >98%, as confirmed by HPLC analysis . Recent pharmacological studies highlight its significant research value. A 2024 study published in Scientific Reports identified Argentinogenin as one of the compounds isolated from the skins of Bufo bufo gargarizans that exhibits potent cytotoxic activity against a panel of human cancer cell lines, including lung (A549), colon (HCT-116), liver (SK-Hep-1), and ovarian (SKOV3) cancers . The mechanism of action of bufadienolides like Argentinogenin is multifaceted and often involves a digoxin- or ouabain-like inhibition of the Na+/K+-ATPase pump . This inhibition can lead to increased intracellular sodium and calcium, which is a well-established pathway for positive inotropic effects (increased force of heart muscle contractions) in cardiovascular research . Furthermore, such actions may also trigger intracellular signaling pathways that can induce apoptosis (programmed cell death) in cancer cells, providing a rationale for its observed cytotoxicity . Additional research suggests that related bufadienolides can exhibit anti-acetylcholinesterase activity and modulate neuronal signaling, indicating potential applications in neurobiological research . Argentinogenin is supplied as a powder and should be stored in a light-proof, airtight container, preferably refrigerated or frozen for long-term stability . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O6 B1252968 Argentinogen CAS No. 4236-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3S,5R,8R,10S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYXLCWBDUNMH-UQPKIQGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2=C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3C2=C(C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4236-48-0
Record name Argentinogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004236480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Methodologies for the Isolation and Chemical Characterization of Argentinogenin

Strategic Extraction Protocols from Biological Matrices

The primary sources of Argentinogenin are the skin secretions of various toad species, particularly those from the Bufo and Rhinella genera, and the traditional Chinese medicine known as 'Chan'Su'. The initial step in isolating Argentinogenin involves its extraction from these complex biological matrices.

A common and effective approach begins with the air-drying and pulverization of the toad skin or the dried secretion. This powdered material is then subjected to solvent extraction. Typically, a polar solvent such as 95% ethanol (B145695) or methanol (B129727) is employed for this purpose. The extraction is often carried out at room temperature with continuous stirring for several hours to ensure the efficient dissolution of the target compounds. Following the extraction period, the mixture is filtered to remove solid residues.

The resulting crude extract, which contains a multitude of compounds, is then concentrated under reduced pressure. To further purify the extract, a liquid-liquid partitioning strategy is implemented. The concentrated extract is typically suspended in water and then partitioned sequentially with solvents of increasing polarity. A common partitioning solvent for enriching bufadienolides like Argentinogenin is ethyl acetate (B1210297). This step helps to separate the moderately polar bufadienolides from highly polar substances such as sugars and amino acids, as well as non-polar lipids. The ethyl acetate fraction, which is rich in Argentinogenin and other related bufadienolides, is then collected and concentrated for subsequent chromatographic separation.

Table 1: Overview of a Strategic Extraction Protocol for Argentinogenin

StepProcedurePurpose
1. Sample Preparation Air-drying and pulverization of toad skin or 'Chan'Su'.To increase the surface area for efficient solvent extraction.
2. Solvent Extraction Maceration with 95% ethanol or methanol at room temperature.To dissolve Argentinogenin and other secondary metabolites from the biological matrix.
3. Filtration and Concentration Filtration of the mixture followed by evaporation of the solvent under reduced pressure.To obtain a concentrated crude extract.
4. Liquid-Liquid Partitioning Suspension of the crude extract in water and partitioning with ethyl acetate.To enrich the extract with bufadienolides by separating them from highly polar and non-polar impurities.
5. Final Concentration Collection and evaporation of the ethyl acetate fraction.To obtain a bufadienolide-rich extract for chromatographic purification.

Advanced Chromatographic Separation Techniques

Following the initial extraction and partitioning, advanced chromatographic techniques are indispensable for the isolation of pure Argentinogenin from the enriched extract, which still contains a complex mixture of structurally similar bufadienolides.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fractionation and purification of Argentinogenin. Reversed-phase HPLC, utilizing a C18 column, is the most commonly employed method.

The bufadienolide-rich extract is dissolved in a suitable solvent, typically methanol or a mixture of acetonitrile (B52724) and water, and injected into the HPLC system. A gradient elution is generally preferred to achieve optimal separation of the various components. The mobile phase often consists of a mixture of water (solvent A) and acetonitrile or methanol (solvent B). The gradient program starts with a higher proportion of water and gradually increases the proportion of the organic solvent. This allows for the sequential elution of compounds based on their polarity, with more polar compounds eluting earlier than less polar ones.

The effluent from the column is monitored using a UV detector, typically at a wavelength of 296 nm, which is the characteristic absorption maximum for the α-pyrone ring present in all bufadienolides. Fractions are collected at specific retention times corresponding to the peaks on the chromatogram. These fractions are then analyzed for the presence and purity of Argentinogenin. Multiple rounds of preparative HPLC may be necessary to achieve the desired level of purity.

Table 2: Illustrative Preparative HPLC Parameters for Argentinogenin Fractionation

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-40 min, 30-70% B; 40-60 min, 70-100% B
Flow Rate 2.0 mL/min
Detection UV at 296 nm
Injection Volume 500 µL

For analytical purposes and for the separation of highly complex mixtures, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, improved sensitivity, and faster analysis times.

In the context of Argentinogenin, UPLC is often coupled with mass spectrometry (UPLC-MS) for the rapid and sensitive analysis of fractions obtained from preparative HPLC or for the metabolic profiling of crude extracts. The principles of separation are similar to HPLC, employing a reversed-phase C18 column and a gradient elution with a water/acetonitrile or water/methanol mobile phase. The enhanced resolution of UPLC is particularly beneficial for separating isomeric bufadienolides, which may co-elute in a standard HPLC system.

Structural Elucidation Paradigms for Argentinogenin and its Derivatives

Once a purified sample of Argentinogenin is obtained, a combination of spectroscopic techniques is employed to unequivocally determine its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Argentinogenin. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms in the molecule and to establish their connectivity.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their spin-spin coupling with neighboring protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the sequence of protons in spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for Argentinogenin (in CDCl₃)

Position¹³C (δc)¹H (δH, mult., J in Hz)
135.81.85, m; 1.15, m
227.11.95, m; 1.65, m
371.84.10, m
438.62.40, dd, 12.5, 4.5; 2.25, dd, 12.5, 4.5
5141.2-
6121.55.70, s
729.52.10, m; 1.50, m
841.21.90, m
936.51.60, m
1050.1-
1121.71.75, m; 1.45, m
1239.12.05, m; 1.35, m
1348.5-
1484.5-
1532.72.75, dd, 17.5, 4.5; 1.80, m
1676.95.05, t, 4.5
1752.12.95, dd, 9.5, 4.5
1817.80.95, s
1919.11.05, s
20162.1-
21115.57.45, d, 2.5
22148.17.85, dd, 9.5, 2.5
23112.86.25, d, 9.5

Mass spectrometry (MS) is a critical technique used to determine the molecular weight and elemental composition of Argentinogenin, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the protonated molecule ([M+H]⁺). In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information for confirming the identity of the compound. For bufadienolides like Argentinogenin, characteristic fragmentation patterns include the loss of water molecules from hydroxyl groups and the cleavage of the steroid ring system. The fragmentation of the α-pyrone ring also provides diagnostic ions.

Table 4: Key Mass Spectrometric Data for Argentinogenin

ParameterObservation
Molecular Formula C₂₄H₃₂O₅
Molecular Weight 400.51 g/mol
HRMS (ESI-TOF) m/z 401.2277 [M+H]⁺ (Calculated for C₂₄H₃₃O₅⁺, 401.2271)
Key MS/MS Fragments Losses of H₂O, cleavage of the D-ring, and fragments corresponding to the α-pyrone moiety.

Integration of Spectroscopic Data with Computational Methods

The structural elucidation of complex natural products like Argentinogenin is a challenging task that has been significantly advanced by the integration of spectroscopic data with powerful computational methods. rsc.org This synergistic approach helps to overcome the limitations of individual techniques, leading to more accurate and reliable structure determination. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of proposed molecular structures. ias.ac.in By calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for a hypothesized structure, these theoretical values can be compared with the experimental data obtained from spectroscopic analyses. A strong correlation between the calculated and experimental data provides significant support for the proposed structure.

This integrated approach is particularly valuable when spectroscopic data alone is ambiguous or insufficient to definitively determine the complete structure, including its stereochemistry. For instance, in cases of molecules with numerous chiral centers or unusual conformational features, computational modeling can help to differentiate between possible isomers by predicting their unique spectroscopic signatures.

Computer-Assisted Structure Elucidaion (CASE) programs represent a further evolution of this integration. rsc.orgresearchgate.net These sophisticated software tools can analyze a complete set of spectroscopic data (including 1D and 2D NMR, and mass spectrometry) to generate a list of all possible chemical structures that are consistent with the experimental evidence. rsc.org The resulting structural hypotheses can then be ranked based on how well their computationally predicted spectra match the experimental data, significantly streamlining the process of structure elucidation.

The following tables illustrate how experimental spectroscopic data would be integrated with computational predictions for the structural analysis of a compound like Argentinogenin.

Table 1: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Hypothetical Argentinogenin Isomer

Carbon AtomExperimental δ (ppm)Predicted δ (ppm) - Isomer APredicted δ (ppm) - Isomer B
C-1172.5172.8178.1
C-285.385.182.4
C-345.145.544.9
C-431.832.031.5
C-5140.2140.5138.7
C-6121.7121.9123.4

This table demonstrates how the experimental chemical shifts are compared against the predicted values for different potential structures (Isomers A and B). The closer match for Isomer A would provide strong evidence for its correctness.

Table 2: Key 2D NMR Correlations and Their Structural Implications for Argentinogenin

Correlation TypeKey Observed CorrelationStructural Fragment Deduced
COSYH-3 / H-4Direct proton-proton coupling, indicating adjacent carbons.
HMBCH-1' / C-5Long-range coupling indicating proximity of the methyl group to carbon 5.
NOESYH-2 / H-10Through-space correlation suggesting a specific stereochemical arrangement.

This table illustrates how different 2D NMR experiments provide crucial information about the connectivity and spatial arrangement of atoms within the molecule.

Biosynthetic Pathways and Precursor Metabolism of Argentinogenin

Proposed Steroidal Precursors and Conversion Mechanisms

Cholesterol is widely accepted as a key precursor for the biosynthesis of bufadienolides in toads. researchgate.netmdpi.commdpi.commdpi.com Studies using isotopically marked cholesterol have provided evidence for its incorporation into bufadienolide structures. mdpi.commdpi.com Other potential precursors, such as coprostanol and pregnenolone, have also been investigated. mdpi.commdpi.com

The conversion of cholesterol to bufadienolides involves a series of enzymatic reactions that modify the steroid skeleton and lead to the formation of the characteristic alpha-pyrone ring. While the precise mechanisms for argentinogenin are still being explored, the general pathway for bufadienolide biogenesis from cholesterol is thought to involve modifications to the steroid side chain and oxidation steps.

Enzymatic Steps in Bufadienolide Biogenesis

Several enzymes are believed to play crucial roles in the biosynthesis of bufadienolides. Cytochrome P450 enzymes, in particular, are implicated in various hydroxylation and modification steps of steroid precursors. sjtu.edu.cnnih.govacs.orgnih.gov For instance, a cholesterol side chain cleaving enzyme, BbgCYP11A1, has been identified in Bufo bufo gargarizans and is thought to be involved in the initial steps of steroidogenesis that could lead to bufadienolide precursors like pregnenolone. nih.gov

Other enzymes potentially involved include 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR), which have been characterized in Bufo species and are considered part of the bufadienolide biosynthetic pathway. nih.gov 3β-HSD can catalyze the conversion of 3β-hydroxysteroids to 3-oxo intermediates and the isomerization of Δ5 to Δ4 forms. nih.gov Recent research has also identified cytochrome P450 enzymes from toads that catalyze the hydroxylation of bufadienolides like bufalin (B1668032) and resibufogenin (B1668039) at different sites, contributing to the diversity of bufadienolide structures. sjtu.edu.cnacs.orgnih.gov

Intermediates and Metabolic Branch Points within Toad Venom Biosynthesis

The biosynthesis of bufadienolides likely involves a series of intermediates formed through the enzymatic modification of steroidal precursors. While specific intermediates leading directly to argentinogenin are not extensively documented, the general pathway involves transformations of the steroid nucleus and the addition of the alpha-pyrone ring.

Research on bufadienolide biosynthesis in different toad organs, such as the skin, parotoid glands, and internal organs like the gallbladder and eggs, has revealed structural differences in the bufadienolides produced. rhhz.net For example, bufadienolides with a 3β-OH configuration are predominantly found in skin and parotoid gland secretions (venom), while 3α-hydroxybufadienolides are more common in internal organs. rhhz.net This suggests potential metabolic branch points and distinct enzymatic activities in different tissues. An irreversible conversion from 3β-OH to 3α-OH bufadienolides has been observed in liver and kidney tissues, potentially serving a self-detoxification role for the toad. rhhz.net

The formation of the alpha-pyrone ring at the C-17 position is a key step in bufadienolide biosynthesis. Proposed pathways for the formation of this ring and the A/B ring system have been suggested, involving oxidation and intramolecular reactions of precursor compounds. acs.org

Comparative Biosynthesis with Other Cardiotonic Steroids

Cardiotonic steroids are broadly classified into two groups: cardenolides and bufadienolides. nih.govmdpi.com Cardenolides, primarily found in plants, have a five-membered lactone ring at C-17, whereas bufadienolides, mainly from animals (like toads) and some plants, possess a six-membered alpha-pyrone ring at the same position. researchgate.netmdpi.comnih.govmdpi.commdpi.com

While both classes of cardiotonic steroids are derived from steroidal precursors like cholesterol, their biosynthetic pathways diverge in the later stages, particularly in the formation of the characteristic lactone ring. researchgate.netresearchgate.net The enzymes and specific reactions involved in creating the five-membered lactone of cardenolides differ from those forming the six-membered alpha-pyrone of bufadienolides. Although cholesterol is a common starting point, the subsequent enzymatic machinery dictates whether the pathway leads to a cardenolide or a bufadienolide. researchgate.net Studies have suggested that the route by which they are biosynthesized is different. researchgate.net

Mammals also produce endogenous cardiotonic steroids, including bufadienolides like marinobufagenin (B191785). ahajournals.orgahajournals.org The biosynthesis of marinobufagenin in mammalian cells has been shown to originate from cholesterol, but the pathway appears to be independent of the traditional cholesterol side-chain cleavage initiated by CYP11A1, suggesting alternative enzymatic routes compared to the synthesis of other steroid hormones. ahajournals.orgahajournals.org This highlights both similarities (cholesterol precursor) and differences (specific enzymatic steps) in cardiotonic steroid biosynthesis across different organisms.

Chemical Synthesis and Semisynthetic Derivatization of Argentinogenin

Methodologies for Total Synthesis of Argentinogenin Aglycones

The total synthesis of complex natural products like bufadienolides, including the aglycone of Argentinogenin, is a challenging endeavor due to their intricate stereochemistry and polycyclic structure. While the isolation of Argentinogenin from natural sources such as the skins and parotoid glands of toads (e.g., Bufo bufo gargarizans, Rhinella species) is a common method of obtaining the compound, detailed, explicit methodologies for the total synthesis of Argentinogenin aglycone are not extensively reported in readily accessible scientific literature plos.orgpherobase.com.

Research in this area has often focused on the total synthesis of other bufadienolides or related cardiotonic steroids, which share structural similarities with Argentinogenin researchgate.netrsc.orgorganic-chemistry.org. These synthetic strategies often involve the construction of the characteristic steroid skeleton and the attachment of the butenolide or pyrone ring system. The plausible biosynthetic pathway of Argentinogenin in toads, involving enzymatic transformations, also provides insights into potential chemical synthesis routes, although replicating these complex biological processes in vitro can be difficult uni.ludiva-portal.org.

Partial synthesis approaches, starting from readily available steroid precursors, have also been explored for bufadienolides cdutcm.edu.cn. These methods typically involve modifying existing steroidal scaffolds to incorporate the structural features of the target bufadienolide. While a specific detailed partial synthesis route for Argentinogenin from a defined starting material is mentioned in older literature cdutcm.edu.cn, comprehensive modern accounts of its total synthetic preparation are less prevalent, suggesting that isolation remains the primary route for obtaining substantial quantities for research.

Targeted Semisynthetic Modification Strategies of the Argentinogenin Scaffold

Semisynthetic modification of naturally occurring Argentinogenin allows for the targeted alteration of specific functional groups on the bufadienolide scaffold. These modifications are invaluable for probing the impact of structural changes on biological activity and for potentially generating derivatives with improved pharmacological properties. Common strategies involve alterations to hydroxylation and oxidation patterns, as well as glycosylation and esterification reactions.

Hydroxylation and Oxidation Pattern Alterations

Hydroxylation, the introduction of hydroxyl groups, and subsequent oxidation reactions are significant metabolic transformations observed for bufadienolides, including Argentinogenin, in biological systems diva-portal.orgresearchgate.netnih.gov. These processes can occur at various positions on the steroid core and the lactone ring, leading to a diverse array of hydroxylated and oxidized derivatives. Hydroxylation is considered a type of oxidation reaction researchgate.netyoutube.com.

Observed biotransformation pathways of bufadienolides indicate hydroxylation can occur at positions such as C-1β, C-5, C-7α, C-7β, C-12α, C-12β, and C-16α researchgate.netbabraham.ac.uk. Alterations at the C-3 hydroxyl group, including epimerization (changing the stereochemistry) and dehydrogenation (forming a ketone), are also known transformations nih.govsci-hub.se. For Argentinogenin specifically, hydroxylation has been reported as a metabolic reaction, leading to derivatives such as 4β-hydroxyl-5α-argentinogenin researchgate.netresearchgate.netresearchgate.net.

Targeted semisynthetic hydroxylation and oxidation can be achieved through various chemical reagents and enzymatic methods. These modifications can introduce or remove hydroxyl groups, interconvert hydroxyl and ketone functionalities, or alter the oxidation state at specific carbons. The position and stereochemistry of these alterations are critical in determining the biological profile of the resulting derivatives.

Glycosylation and Esterification Reactions

Glycosylation, the attachment of sugar moieties, and esterification, the formation of ester linkages, are other important strategies for modifying the Argentinogenin scaffold. These reactions typically occur at hydroxyl groups present on the bufadienolide structure, most commonly at the C-3 hydroxyl.

Glycosylation of bufadienolides can be catalyzed by enzymes such as glycosyltransferases, leading to the formation of bufadienolide glycosides researchgate.netyoutube.com. The sugar attached and the type of glycosidic linkage formed can significantly influence the compound's solubility, pharmacokinetic properties, and biological activity cdutcm.edu.cnresearchgate.net.

Esterification often involves the reaction of a hydroxyl group on Argentinogenin with a carboxylic acid or a derivative thereof, forming an ester bond. A notable class of naturally occurring bufadienolide esters are the bufotoxins, which are formed by the esterification of a bufadienolide, often at the C-3 position, with suberylarginine or similar dicarboxylic acid-arginine conjugates researchgate.netwikipedia.orgresearchgate.net. Semisynthetic esterification can involve various carboxylic acids, allowing for the introduction of different functional groups and modulation of the molecule's properties organic-chemistry.orgchadsprep.com.

These glycosylation and esterification reactions provide avenues to create derivatives with altered polarity, membrane permeability, and interactions with biological targets, thereby influencing their potency and selectivity.

Influence of Structural Modifications on Biological Activity Profile

The biological activity of Argentinogenin and other bufadienolides is highly dependent on their chemical structure. Targeted semisynthetic modifications play a crucial role in understanding the structure-activity relationships (SAR) of these compounds plos.orgcdutcm.edu.cnresearchgate.netresearchgate.netctdbase.orgnih.gov. Alterations in hydroxylation, oxidation, glycosylation, and esterification patterns can lead to significant changes in their pharmacological profiles, particularly their cytotoxicity and cardiotonic effects.

Studies on bufadienolide SAR have shown that the position and nature of hydroxyl and oxo groups are critical for activity plos.orgnih.gov. For instance, modifications at the C-3, C-14, and C-16 positions are known to impact potency plos.orgnih.gov. The presence of a 14β-hydroxyl group and the α-pyrone ring at C-17 are considered essential features for the characteristic cardiotonic activity of this class of compounds diva-portal.org.

Glycosylation generally tends to decrease the cytotoxicity of bufadienolides compared to their corresponding aglycones, a contrasting trend observed when compared to cardenolides where glycosylation can enhance activity cdutcm.edu.cnresearchgate.net. This highlights the subtle yet significant differences in how structural modifications influence the biological effects within the broader class of cardiotonic steroids.

Esterification, such as the formation of argininyl esters (bufotoxins), also modifies the activity profile. These conjugates often exhibit different pharmacokinetic properties and may act as prodrugs or have altered interactions with biological targets compared to the free bufadienolide aglycones researchgate.net.

Research findings indicate that Argentinogenin itself exhibits potent cytotoxic activity against various cancer cell lines uni.lu. Semisynthetic derivatives of bufadienolides, including those structurally related to Argentinogenin, have been synthesized and evaluated for their biological activities, demonstrating that targeted modifications can lead to compounds with improved potency or altered selectivity umons.ac.be. For example, specific oxidation states and the presence or absence of certain hydroxyl or ester groups have been correlated with enhanced or diminished antitumor effects nih.gov.

Mechanistic Studies of Argentinogenin S Biological Actions in Pre Clinical Models

Cellular Pharmacology and Signal Transduction Pathways

Detailed pre-clinical studies specifically investigating Argentinogenin's modulation of major cellular signaling pathways such as PI3K/Akt, MAPK/ERK, NF-κB, and JAK/STAT, as well as its direct role in inducing apoptosis, autophagy, and modulating cell cycle progression, were not extensively found in the consulted literature. While these pathways are critical in various biological processes and are often targets of pharmacologically active compounds, specific data demonstrating Argentinogenin's direct interaction and effects on these pathways in pre-clinical models were not available within the scope of this review.

Investigation of PI3K/Akt Signaling Modulation

Information specifically detailing Argentinogenin's investigation regarding the modulation of the PI3K/Akt signaling pathway in pre-clinical models was not found.

Analysis of MAPK/ERK Pathway Interactions

Specific analysis of Argentinogenin's interactions with the MAPK/ERK pathway in pre-clinical models was not available in the consulted literature.

Role in NF-κB and JAK/STAT Pathway Regulation

Studies specifically outlining Argentinogenin's role in the regulation of NF-κB and JAK/STAT pathways in pre-clinical models were not found.

Induction of Cellular Apoptosis and Autophagy Mechanisms

Detailed pre-clinical findings on Argentinogenin's specific mechanisms for inducing cellular apoptosis and autophagy were not available.

Modulation of Cell Cycle Progression

Information regarding Argentinogenin's modulation of cell cycle progression in pre-clinical models was not found.

Neuropharmacological Mechanisms of Action

In pre-clinical studies utilizing avian and mice neuromuscular preparations, Argentinogenin, identified as a bufadienolide from Rhinella schneideri poison, has shown a notable neuropharmacological effect. Investigations indicate a presynaptic action. This effect was characterized by an initial increase in twitch-tension, which was subsequently followed by a complete neuromuscular blockade. plos.org The molecular targets or specific channels involved in this observed presynaptic action and the subsequent biphasic blockade require further detailed mechanistic elucidation. plos.org

Interactions with Na+/K+-ATPase Pump Systems

The Na+/K+-ATPase, also known as the sodium pump, is a vital transmembrane enzyme responsible for maintaining cellular sodium and potassium gradients, crucial for functions like membrane potential, cell volume regulation, and transport of other solutes. nih.govmdpi.comwikipedia.org This pump utilizes ATP to extrude three sodium ions while importing two potassium ions, resulting in a net export of a single positive charge per cycle. wikipedia.org The Na+/K+-ATPase is an important target for cardiac glycosides, which are used to enhance heart contraction force. wikipedia.org Inhibition of Na+/K+-ATPase at neuromuscular junctions can increase acetylcholine (B1216132) release by depolarizing the motor somatic nerve terminal. mdpi.com

While the provided search results mention Argentinogenin in the context of compounds found in Bufo species secretions, which are known to contain cardiac glycosides that interact with Na+/K+-ATPase, there is no direct experimental data in the search snippets detailing Argentinogenin's specific interactions with Na+/K+-ATPase pump systems. One study mentions that a methanolic extract from Rhinella schneideri venom, which contains Argentinogenin, inhibited Na+/K+-ATPase activity in rat cardiomyocytes similarly to ouabain. mdpi.com However, this finding is attributed to the whole extract, not specifically to isolated Argentinogenin.

Modulation of Neurotransmitter Release and Synaptic Function

Neurotransmitter release and synaptic function are critical for neuronal communication. Disturbances in these processes are implicated in various neurological disorders. updatepublishing.com Acetylcholine is a neurotransmitter important for memory and learning, and its reduced levels are associated with neurodegenerative diseases like Alzheimer's. updatepublishing.com

Research on a methanolic extract from Rhinella schneideri venom, containing Argentinogenin, indicated that it acts primarily presynaptically to enhance neurotransmitter release in mouse phrenic-diaphragm preparations. researchgate.net Electrophysiological evaluations showed that the extract significantly increased the frequency of miniature end-plate potential and quantal content. researchgate.net Pretreatment with ouabain, a known Na+/K+-ATPase inhibitor, prevented the increase in quantal content, suggesting a potential link between Na+/K+-ATPase inhibition and enhanced neurotransmitter release by components within the extract. researchgate.net However, the specific contribution of Argentinogenin to these observed effects on neurotransmitter release and synaptic function requires further investigation focused solely on the isolated compound.

Inhibition of Acetylcholinesterase (AChE) Activity

Acetylcholinesterase (AChE) is an enzyme that rapidly hydrolyzes acetylcholine, terminating its activity at cholinergic synapses. updatepublishing.comnih.gov Inhibition of AChE increases acetylcholine concentration at the synaptic junction, enhancing synaptic transmission. updatepublishing.comnih.gov AChE inhibitors are used therapeutically for conditions like Alzheimer's disease to compensate for reduced acetylcholine levels. updatepublishing.comnih.govnih.gov

A study on Rhinella icterica parotoid secretion, which lists Argentinogenin as one of the identified compounds, reported that the crude secretion and its fractions markedly inhibited muscle AChE activity. mdpi.com This anti-AChE activity is suggested to contribute to the facilitation observed in chick biventer cervicis preparations. mdpi.com While Argentinogenin is present in this secretion, the study does not isolate the effect of Argentinogenin specifically on AChE inhibition. Therefore, direct evidence of Argentinogenin's capacity to inhibit AChE activity is not explicitly provided in the search results.

Influence on Voltage-Dependent Calcium Channels

Voltage-gated calcium channels (VGCCs) are ion channels in excitable cell membranes that open in response to membrane depolarization, allowing calcium influx. scholaris.cawikipedia.org Calcium ions play crucial roles in various cellular processes, including neurotransmitter release, gene transcription, and muscle contraction. scholaris.ca Dysfunction of VGCCs has been linked to neurological disorders. scholaris.ca

The search results discuss the importance of voltage-gated calcium channels in neuronal function and as therapeutic targets for neurological and psychiatric diseases. scholaris.cafrontiersin.orgmdpi.com They also mention that certain bufadienolides, a class of compounds found in toad secretions alongside Argentinogenin, have shown actions on voltage-gated potassium and sodium channels. researchgate.net However, there is no specific information in the provided search results detailing the direct influence or interaction of Argentinogenin itself with voltage-dependent calcium channels in pre-clinical models.

Immunomodulatory and Anti-inflammatory Cellular Responses

Inflammation is a complex biological response involving various signaling pathways and mediators, including pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comrbmb.net Modulation of inflammatory pathways is a target for treating inflammatory and autoimmune diseases. cantargia.comclinicaltrialvanguard.comnih.gov

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines involved in immune responses and inflammatory disorders. rbmb.netmdpi.comnih.gov Elevated levels of TNF-α and IL-6 have been associated with various diseases, including metabolic syndrome and certain cancers. rbmb.netnih.govsmw.chnih.gov Pre-clinical studies often investigate the ability of compounds to regulate the expression of these cytokines. cantargia.comclinicaltrialvanguard.com

The search results discuss the roles of TNF-α and IL-6 in inflammation and disease and the investigation of agents that modulate their activity in pre-clinical models. mdpi.comrbmb.netcantargia.comclinicaltrialvanguard.comnih.govmdpi.comnih.govsmw.chnih.govd-nb.infonih.govfrontiersin.org However, none of the provided search snippets contain specific data or findings on how Argentinogenin directly regulates the expression of pro-inflammatory cytokines such as TNF-α or IL-6 in pre-clinical models.

Impact on Macrophage Phenotype and Immune Cell Function

Detailed mechanistic studies specifically investigating the impact of isolated argentinogenin on macrophage phenotype and broader immune cell function in pre-clinical models are not extensively documented in the provided search results. Research on immune responses and macrophage polarization (such as into pro-inflammatory M1 or anti-inflammatory M2 phenotypes) highlights the complex interplay of various factors and metabolic pathways, including arginine metabolism, in modulating immune cell biology. mims.comhznu.edu.cnciteab.comontosight.aims-editions.cl While macrophages are recognized for their plasticity and critical roles in inflammation and immune responses, the specific influence of argentinogenin on these processes requires further dedicated investigation. hznu.edu.cnms-editions.cl

Anticancer Mechanistic Investigations (in vitro and animal models)

Investigations into the anticancer mechanisms of argentinogenin have largely been conducted within the framework of studying HCS. These studies provide insights into potential pathways influenced by the components of HCS, including argentinogenin.

Inhibition of Cancer Cell Proliferation and Metastasis

Studies on HCS, which contains argentinogenin, have indicated its ability to inhibit cancer cell proliferation. In breast cancer cells, HCS has been shown to downregulate the PI3K-Akt/mTOR signaling pathway in a dose-dependent manner. wikipedia.org This pathway is known to play a crucial role in regulating tumor cell proliferation, apoptosis, and migration. wikipedia.org While this finding suggests a potential mechanism by which argentinogenin, as a component of HCS, might exert its anti-proliferative effects, further studies with isolated argentinogenin are needed to confirm its direct impact and specific mechanisms. Research on other natural compounds, such as resveratrol (B1683913) and genistein, has demonstrated their potential to inhibit cancer cell proliferation and metastasis through various mechanisms in both in vitro and animal models. metabolomicsworkbench.orgebiohippo.comnih.gov These mechanisms include interfering with epithelial-mesenchymal transition (EMT) and modulating signaling pathways. metabolomicsworkbench.orgebiohippo.com

Mechanisms of Selective Cytotoxicity in Cancer Cell Lines

The concept of selective cytotoxicity, where a compound preferentially targets cancer cells while sparing normal cells, is a critical aspect of anticancer drug development. Studies on various agents, including other natural compounds and synthetic complexes, have explored mechanisms underlying this selectivity. These mechanisms can involve inducing apoptosis, causing cell cycle arrest, generating reactive oxygen species (ROS), or modulating specific protein expression. researchgate.netfishersci.cafishersci.nothegoodscentscompany.comhznu.edu.cn For instance, arctigenin (B1665602) has been reported to selectively arrest the proliferation of lung adenocarcinoma cells at the G0/G1 phase through the down-regulation of NPAT protein expression and induce apoptosis via the Akt-1-related signaling pathway. researchgate.net The cytotoxicity of arctigenin also appeared dependent on intracellular GSH levels. researchgate.net While selective cytotoxicity is a desirable trait for anticancer agents, specific mechanistic details explaining how isolated argentinogenin might achieve this selectivity are not clearly defined in the currently available research, which primarily focuses on the effects of the mixture HCS.

Quantitative Structure Activity Relationship Qsar and Pharmacophore Modeling of Argentinogenin Analogs

Development of QSAR Models for Predicting Biological Potency

QSAR models aim to create mathematical relationships that correlate the biological activity of a series of compounds with their structural and physicochemical properties. slideshare.net For bufadienolides, including Argentinogenin analogs, QSAR studies have been conducted to predict their biological potency, particularly in the context of their cytotoxic activities. researchgate.netresearchgate.netresearchgate.net Comparative Molecular Field Analysis (CoMFA) is one 3D-QSAR method that has been applied to bufadienolides. researchgate.netresearchgate.net This approach correlates the steric and electrostatic fields of the molecules to their observed activities, enabling the development of predictive models for the activity of new bufadienolide analogs. researchgate.netresearchgate.net These models can be valuable tools in the rational design of compounds with enhanced biological activity. researchgate.netresearchgate.netnih.gov

Identification of Key Structural Features for Desired Bioactivity

Structure-Activity Relationship (SAR) analysis, often complementing QSAR studies, focuses on identifying the specific chemical groups and structural characteristics responsible for a compound's biological activity. wikipedia.orggardp.org Research on bufadienolides, including those related to Argentinogenin, has highlighted several key structural features influencing their bioactivity. For instance, the δ-lactone moiety at position C-17 is considered essential for activity and acts as a basic pharmacophore. nih.gov Conversely, the incorporation of a δ-lactam moiety has been shown to diminish cytotoxic efficacy. nih.gov Functional groups such as the 14β-hydroxy and 14,15-epoxy groups are also considered necessary for activity, with derivatives having a 14β-hydroxy substitution generally exhibiting enhanced activity compared to their 14,15-epoxy counterparts. nih.gov Studies have also explored the impact of modifications at other positions, such as C-3 and C-16, on activity. nih.govresearchgate.netresearchgate.net These SAR insights are crucial for guiding structural modifications to optimize biological potency. gardp.org

Pharmacophore Elucidation for Receptor Binding Affinity

Pharmacophores represent the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. frontiersin.orgarxiv.org Pharmacophore modeling is used to identify and define these features based on a set of active compounds. youtube.com For bufadienolides, including Argentinogenin and its analogs, pharmacophore models have been developed to understand their binding interactions with biological targets. researchgate.netresearchgate.net A ligand-binding model using a pharmacophore mapping program like Distance Comparisons (DISCO) has been employed to identify common structural features among active bufadienolides. researchgate.net These models provide a three-dimensional representation of the features necessary for binding, which can then be used in virtual screening to find new compounds with similar binding potential. frontiersin.orgarxiv.org The δ-lactone moiety at C-17 has been identified as a basic pharmacophore feature in bufadienolides. nih.gov

Computational Docking Studies for Target Interaction Analysis

Computational docking studies are used to predict the preferred orientation (binding pose) of a ligand within the active site of a target protein and to estimate the binding affinity. youtube.com This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that drive the formation of the protein-ligand complex. plos.org Molecular docking has been applied in studies involving Argentinogenin and other bufadienolides to explore their interactions with potential biological targets. researchgate.netplos.orgproquest.comresearchgate.netresearchgate.net For example, Argentinogenin has been investigated for its potential interactions with targets like MMP9, where docking simulations suggested primary hydrophobic interactions with specific amino acid residues such as Leu188, Val233, Tyr248, Leu187, and His190. researchgate.net These studies help to understand the molecular basis of the observed biological activities and can guide the design of analogs with improved binding characteristics. plos.orgresearchgate.net

Advanced Analytical and Bioanalytical Methodologies for Research on Argentinogenin

Quantitative Analysis in Complex Biological Extracts (e.g., toad secretions)

Quantitative analysis of argentinogenin in complex biological extracts, such as toad secretions, is crucial for understanding its concentration and variation across different species and samples. Toad parotoid secretions are known to contain a diverse array of biologically active compounds, including bufadienolides, indole (B1671886) alkaloids, biogenic amines, proteins, and peptides. mdpi.comresearchgate.net

Methods for the analysis of these complex extracts often involve initial extraction steps, such as using methanol (B129727), followed by chromatographic separation techniques. scielo.brresearchgate.net Ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) are commonly employed for separating the various components within the extract. scielo.brsemanticscholar.orgmdpi.com Detection and quantification are then performed using techniques like mass spectrometry (MS). scielo.brsemanticscholar.orgmdpi.com

While specific quantitative data for argentinogenin across various toad secretions was not extensively detailed in the search results, studies on toad venom (Chan Su) have focused on the quantitative analysis of major bufadienolides like cinobufagin, bufalin (B1668032), and resibufogenin (B1668039) using methods such as UPLC coupled with triple-quadrupole tandem mass spectrometry (UPLC-QqQ-MS/MS) in multiple-reaction monitoring (MRM) mode. semanticscholar.orgresearchgate.netnih.gov This suggests that similar UPLC-QqQ-MS/MS approaches in MRM mode would be applicable for the quantitative analysis of argentinogenin in toad secretions, offering high sensitivity and specificity.

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for the metabolite profiling and identification of argentinogenin and related compounds in complex biological matrices. nih.govdntb.gov.ua HRMS provides accurate mass measurements and detailed fragmentation patterns, which are essential for the unambiguous identification of known compounds and the tentative identification of novel or related metabolites. semanticscholar.orgnih.gov

Studies investigating toad secretions have utilized HRMS with electrospray ionization (ESI) in both positive and negative modes to identify various compounds, including argentinogenin. mdpi.comnih.gov The analysis involves acquiring MS and tandem MS (MS/MS) profiles. nih.gov Diagnostic ions are identified by comparing their dissociation patterns, exact mass, and isotopic ratio with those of known compounds or data from literature. nih.gov

LC-HRMS techniques, such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS), have been successfully applied for the qualitative analysis and identification of numerous components, including bufadienolides, in complex traditional Chinese medicine formulations containing toad venom. semanticscholar.orgmdpi.comnih.gov This approach allows for the identification of a wide range of compounds based on their retention times, accurate molecular masses, molecular formulas, and fragmentation patterns. semanticscholar.orgnih.gov

In metabolite profiling studies, HRMS can help in identifying the presence of argentinogenin and its potential metabolites by analyzing the complex mixture of compounds in a biological sample. The accurate mass data from HRMS can be used to determine the elemental composition of detected ions, aiding in the structural elucidation of unknown compounds. nih.gov

Method Development for Argentinogenin Detection in in vitro and in vivo Study Samples

Developing sensitive and specific methods for detecting argentinogenin in in vitro and in vivo study samples is critical for pharmacological and toxicological research. In vitro studies often involve cell cultures, while in vivo studies utilize animal models. scielo.brplos.org

While direct methods specifically for argentinogenin detection in in vitro or in vivo study samples were not explicitly detailed, the analytical techniques discussed in the previous sections are foundational for such method development. For in vitro studies using cell lines, methods like UPLC-QqQ-MS/MS, optimized for sensitivity, would be suitable for quantifying argentinogenin in cell lysates or culture media after exposure. semanticscholar.orgresearchgate.netnih.gov The MTT assay, a colorimetric method, has been used to assess cell viability in in vitro studies involving toad gland secretions containing bufadienolides, indicating the potential for biological activity assessment alongside chemical analysis. mdpi.comscielo.br

For in vivo studies, detecting and quantifying argentinogenin in biological fluids (e.g., plasma, urine) or tissues would require highly sensitive and validated LC-MS/MS methods. The complexity of these matrices necessitates robust sample preparation procedures to minimize matrix effects and ensure accurate quantification. The development of such methods would involve optimizing chromatographic separation, mass spectrometric parameters (e.g., ionization mode, fragmentation), and internal standards for reliable quantification. semanticscholar.orgresearchgate.net

Research on the pharmacokinetics of related bufadienolides in in vivo settings often employs LC-MS/MS, highlighting the feasibility of developing similar methods for argentinogenin. semanticscholar.orgresearchgate.net Future studies aiming to understand the absorption, distribution, metabolism, and excretion of argentinogenin would require dedicated method development and validation for the relevant biological matrices.

Standardization and Quality Control Methodologies for Research Samples

Standardization and quality control (QC) are essential to ensure the reliability and reproducibility of research involving argentinogenin, particularly when dealing with complex natural product samples like toad secretions or derived traditional medicines. semanticscholar.orgnih.gov

Standardization of research samples containing argentinogenin, such as toad venom or extracts, involves ensuring consistency in their chemical composition. This can be achieved through detailed qualitative and quantitative analysis of key components. semanticscholar.orgmdpi.comnih.gov UPLC-Q-TOF-MS/MS and HPLC are valuable tools for characterizing the chemical profile of these samples, allowing for the identification of numerous compounds and the assessment of variations between batches. semanticscholar.orgmdpi.comnih.gov

Quality control methodologies for research samples can include establishing acceptable ranges for the content of argentinogenin and other bioactive markers. semanticscholar.orgnih.gov Quantitative methods like UPLC-QqQ-MS/MS are crucial for determining the precise amounts of these markers in different samples. semanticscholar.orgresearchgate.netnih.gov This is particularly important for traditional medicines, where the content of active components can vary significantly depending on the source species and processing methods. semanticscholar.orgnih.gov

Implementing strict QC procedures helps to ensure that research findings are attributable to the consistent chemical composition of the samples used. This includes proper sample collection, storage, and handling protocols to preserve the integrity of the compounds. scielo.br Analytical method validation, including parameters such as linearity, sensitivity (limit of detection and quantification), accuracy, precision, and recovery, is also a critical aspect of quality control for the analytical data generated. semanticscholar.orgresearchgate.net

Comparative Academic Studies and Broader Bufadienolide Context

Structural Comparisons with Other Bufadienolides (e.g., Bufalin (B1668032), Cinobufagin, Hellebrigenin)

Bufadienolides share a fundamental steroid core structure, but they differ in the number, position, and nature of substituents, as well as the configuration of the steroid rings. Argentinogenin, Bufalin, Cinobufagin, and Hellebrigenin all possess the characteristic bufadienolide scaffold with an α-pyrone ring attached at C-17. However, they exhibit distinct structural features:

Bufalin: A C24 steroid with hydroxyl groups at the 3β and 14β positions and a cis-fused A/B ring junction nih.gov. Its molecular formula is C24H34O4 nih.gov.

Cinobufagin: A C26 bufadienolide, it features an acetoxy group at C-16 and an epoxy group at C-14 and C-15, in addition to a hydroxyl group at C-3. Its molecular formula is C26H34O6 nih.govuni.lu. Some studies also indicate a hydroxyl at C-6 and an epimerization of the 3-OH in certain derivatives nih.gov.

Hellebrigenin: A C24 bufadienolide, Hellebrigenin is characterized by hydroxyl groups at C-3, C-5, and C-14, and an aldehyde group at C-10. Its molecular formula is C24H32O6 nih.govuni.lu.

Argentinogenin: Also a C24 bufadienolide, its specific structural details in comparison to the others involve variations in the positions and types of oxygen-containing functional groups attached to the steroid core and the lactone ring. It has been identified alongside compounds like desacetylcinobufagin, desacetylcinobufaginol, cinobufaginol, bufalin, and gamabufalin in Bufo bufo gargarizans nih.govnih.gov. Some bufadienolides, including Argentinogenin, have a hydroxyl group at the C-14 carbon, while others like Cinobufagin have an epoxy group at C-14 and C-15 scielo.brscielo.br.

These structural differences, particularly in the hydroxylation patterns and the presence of epoxy or aldehyde groups, contribute to the varied biological activities observed among these compounds.

Comparative Profiling of Biological Activities Across Related Compounds

Bufadienolides, including Argentinogenin, are known for a range of biological activities, with significant interest in their cytotoxic and anti-inflammatory effects ontosight.ainih.govresearchgate.net. Comparative studies highlight both shared activities and differences in potency or specific targets.

Cytotoxicity: Argentinogenin has demonstrated potent cytotoxic activity against various cancer cell lines, with IC50 values reported to be less than 2.5 µM against lung cancer (A549), colon cancer (HCT-116), liver cancer (SK-Hep-1), and ovarian cancer (SKOV3) cells. nih.govnih.govresearchgate.net. Bufalin and Cinobufagin are also well-documented for their antitumor effects against various malignant cell lines, including hepatocellular and lung carcinoma mdpi.comwikipedia.org. Studies have shown that Bufalin and Arenobufagin exhibit higher anticancer efficacy compared to certain other bufadienolides in esophageal squamous cell carcinoma (ESCC) cells researchgate.net.

Anti-inflammatory Activity: Bufadienolides from toad sources, including Bufalin, have shown anti-inflammatory properties, primarily by inhibiting cell proliferation and the secretion of proinflammatory cytokines nih.govresearchgate.net. Triterpenoids, the class to which Argentinogenin belongs, are generally known for anti-inflammatory properties ontosight.ai.

Cardiotonic Activity: Traditionally, bufadienolides are recognized for their cardiotonic effects, similar to digitalis, due to their interaction with Na+/K+-ATPase researchgate.netwikipedia.org. This is a shared characteristic across many bufadienolides, although the potency can vary.

Other Activities: Argentinogenin has also been noted for potential antimicrobial activity ontosight.ai. Cinobufagin has shown analgesic and immunomodulatory properties nih.govwikipedia.org.

The comparative cytotoxic activities of some bufadienolides, including Argentinogenin and Bufalin, are illustrated by research findings showing their potent effects at low micromolar concentrations against different cancer cell lines nih.govnih.govresearchgate.net.

Comparative Cytotoxicity (IC50 µM) of Selected Bufadienolides

CompoundA549 (Lung Cancer)HCT-116 (Colon Cancer)SK-Hep-1 (Liver Cancer)SKOV3 (Ovarian Cancer)
Argentinogenin< 2.5< 2.5< 2.5< 2.5
Cinobufaginol< 2.5< 2.5< 2.5< 2.5
Bufalin< 2.5< 2.5< 2.5< 2.5
Gamabufalin< 2.5< 2.5< 2.5< 2.5
Desacetylcinobufagin< 50< 50< 50< 50
Desacetylcinobufaginol< 50< 50< 50< 50

Note: Data is representative of findings from comparative studies nih.govnih.govresearchgate.net. Specific IC50 values may vary depending on the study and cell line.

Examination of Shared and Distinct Mechanistic Paradigms within the Class

A primary shared mechanism of action for many bufadienolides, including Bufalin and Cinobufagin, is the inhibition of the Na+/K+-ATPase pump jyoungpharm.orgresearchgate.netmdpi.comnih.govwikipedia.org. This inhibition leads to an increase in intracellular sodium and subsequently calcium concentrations, which can trigger various downstream signaling pathways researchgate.net. This mechanism is implicated in both their cardiotonic effects and, importantly, their cytotoxic activity against cancer cells jyoungpharm.orgmdpi.com.

While Na+/K+-ATPase inhibition is a common pathway, bufadienolides can also exert their effects through other mechanisms:

Apoptosis Induction: Bufalin can induce apoptosis in cancer cell lines through pathways involving the activation of transcription factor AP-1 via a MAPK pathway nih.gov. Cinobufagin has also been shown to induce apoptosis via caspase-dependent pathways triggered by binding to Na+/K+-ATPases wikipedia.org. The cytotoxic effects of bufadienolides are often linked to their ability to induce apoptosis and arrest the cell cycle mdpi.comresearchgate.net.

Cell Cycle Arrest: Bufadienolides can inhibit DNA synthesis and arrest the cell cycle, often in the G2/M or S phase mdpi.com.

Modulation of Signaling Pathways: Studies suggest that bufadienolides can influence various signaling pathways involved in cell proliferation, migration, invasion, and angiogenesis researchgate.net. For example, Cinobufagin has been shown to inhibit the expression of the StAR protein and bind to the transcription factor SF-1 wikipedia.org. HuaChanSu injection, containing several bufadienolides including Argentinogenin and Cinobufagin, has been shown to inhibit breast cancer cells by downregulating the PI3K-Akt/mTOR signaling pathway plos.org.

Immunomodulation: Some bufadienolides exhibit immunomodulatory effects nih.govwikipedia.org.

While the inhibition of Na+/K+-ATPase is a central shared mechanism, the specific structural variations among bufadienolides like Argentinogenin, Bufalin, Cinobufagin, and Hellebrigenin can lead to differences in their binding affinity to the pump subtypes (e.g., α1-subtype) and can also contribute to distinct downstream signaling events and interactions with other cellular targets jyoungpharm.orgnih.gov. For instance, the presence of specific functional groups can influence the strength and nature of interactions within the Na+/K+-ATPase binding site jyoungpharm.org. Furthermore, some bufadienolides may have additional or more pronounced effects on other pathways, contributing to their unique biological profiles.

Emerging Research Avenues and Future Directions in Argentinogenin Studies

Exploration of Novel Biological Activities and Therapeutic Potential in Pre-Clinical Disease Models

Emerging research is actively investigating the potential therapeutic applications of argentinogenin and other bufadienolides in various disease models. Studies have indicated that bufadienolides, including argentinogenin, possess a range of biological activities such as cardiotonic, cytotoxic, and antiproliferative effects researchgate.net. Specifically, argentinogenin has been identified as an active compound in traditional Chinese medicine preparations like HuaChanSu (HCS), which is used in the treatment of various cancers, including breast cancer plos.org.

Pre-clinical studies are utilizing techniques such as molecular docking to explore the interactions of argentinogenin with potential therapeutic targets. For instance, molecular docking studies involving components of HCS, including argentinogenin, and target proteins in breast cancer have been conducted plos.org. These studies aim to predict the binding affinities and potential mechanisms by which argentinogenin might exert its effects. In one study, argentinogenin showed a favorable binding energy with target proteins like PIK3CA, PIK3CD, and MTOR, which are involved in the PI3K-Akt/mTOR signaling pathway, known to regulate cancer cell proliferation, apoptosis, and migration plos.org.

The exploration of novel biological activities also extends to other areas, such as the potential effects of argentinogenin on the nervous system and its antimicrobial properties, building upon the known activities of toad secretions mdpi.comresearchgate.net. Further research in relevant pre-clinical disease models is crucial to validate these potential therapeutic applications and understand the full spectrum of argentinogenin's biological effects.

Application of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Mechanistic Insight

The application of omics technologies, particularly proteomics and metabolomics, is becoming increasingly important in gaining a comprehensive understanding of the mechanisms of action of natural products like argentinogenin. Omics technologies allow for large-scale analysis of biological molecules, providing insights into the structure, function, and dynamics of biological systems humanspecificresearch.orgnih.gov.

Proteomics involves the large-scale study of proteins, their abundance, and functions, while metabolomics focuses on the comprehensive analysis of metabolites within biological samples humanspecificresearch.orgmdpi.com. By applying these technologies to cells or organisms treated with argentinogenin, researchers can identify changes in protein expression profiles or metabolite levels, which can shed light on the cellular pathways and processes affected by the compound.

Integrating data from proteomics and metabolomics, along with other omics data like transcriptomics, can provide a more holistic view of the biological system and help unravel the complex molecular mechanisms underlying the observed biological activities of argentinogenin mdpi.comnih.gov. This integrated approach can aid in identifying specific protein targets, metabolic pathways, and signaling networks modulated by argentinogenin, thus providing comprehensive mechanistic insight.

Development of Advanced Synthetic and Biosynthetic Routes for Analog Generation

The development of advanced synthetic and biosynthetic routes is a critical area of research for argentinogenin, particularly for generating analogs with potentially improved therapeutic properties or for enabling scalable production. Natural products, while offering diverse and complex structures, often face challenges related to limited natural abundance and difficulties in isolation and purification.

Synthetic chemistry approaches aim to create laboratory-based methods for synthesizing argentinogenin and its derivatives. This can involve total synthesis, where the molecule is built from simpler precursors, or semi-synthesis, which starts from a related natural product scaffold. Developing efficient and cost-effective synthetic routes is essential for providing sufficient quantities of argentinogenin for research and potential therapeutic development.

Biosynthetic studies focus on understanding the natural pathways by which argentinogenin is produced in toads. Elucidating the enzymes and genes involved in its biosynthesis can pave the way for developing biotechnological approaches, such as metabolic engineering of microorganisms or cell cultures, for the sustainable and potentially more efficient production of argentinogenin and its analogs nih.gov. These biosynthetic routes can also be manipulated to generate novel analogs with modified structures and potentially altered biological activities.

Addressing Knowledge Gaps in Structure-Function Relationships and Target Specificity

A significant area of future research involves addressing the existing knowledge gaps in the structure-function relationships of argentinogenin and its target specificity. Understanding how the specific chemical structure of argentinogenin relates to its biological activities and which specific molecular targets it interacts with is crucial for rational drug design and development nih.govbiorxiv.orgnih.gov.

Research in this area involves a combination of structural analysis, computational modeling, and biological assays. Techniques such as molecular docking, as mentioned earlier, can predict potential binding partners plos.org. Experimental methods like target identification assays, enzyme activity studies, and cell-based experiments are necessary to validate these predictions and precisely determine the molecular targets and the nature of their interaction with argentinogenin.

Furthermore, studying the structure-activity relationships of argentinogenin analogs, generated through synthetic or biosynthetic routes, can provide valuable insights into which parts of the molecule are essential for specific biological activities researchgate.net. This knowledge can guide the design of more potent, selective, and safer derivatives. Addressing the knowledge gaps in target specificity is particularly important to minimize off-target effects and improve the therapeutic index of argentinogenin or its analogs.

Strategies for Overcoming Research Challenges in Natural Product Derivatization and Production

Research into natural products like argentinogenin faces several inherent challenges related to their derivatization and production. These challenges include often low natural abundance, complex chemical structures that can be difficult to synthesize or modify, and potential variability in composition depending on the source nih.gov.

Strategies for overcoming these challenges are actively being developed. To address low abundance, researchers are exploring alternative sources, improving extraction and purification methods, and developing efficient synthetic or biosynthetic production routes nih.gov. For complex structures, advanced chemical synthesis techniques and biocatalysis are being investigated to enable efficient derivatization and analog generation.

Variability in natural product composition can be addressed through stringent quality control measures and by focusing on standardized production methods, whether through improved extraction from natural sources or through controlled synthetic or biosynthetic processes. Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, are crucial for the accurate identification, characterization, and quantification of argentinogenin and its derivatives, helping to ensure consistency and purity in research materials researchgate.net. Collaborative efforts combining expertise in chemistry, biology, pharmacology, and engineering are essential to effectively overcome these challenges and advance the research and potential development of argentinogenin.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and characterizing Argentinogenin from natural sources?

  • Methodology : Use column chromatography (silica gel or HPLC) with polar solvents (e.g., methanol/water gradients) for initial isolation. Confirm purity via TLC and HPLC (>95% purity threshold). Structural elucidation requires NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for absolute configuration determination .
  • Data Validation : Cross-validate spectral data with published libraries (e.g., AntiBase or Natural Products Atlas) and ensure reproducibility across independent replicates .

Q. How should researchers design dose-response experiments to evaluate Argentinogenin’s bioactivity?

  • Experimental Design : Use logarithmic dilution series (e.g., 0.1–100 μM) to establish EC₅₀/IC₅₀ values. Include positive controls (e.g., known inhibitors) and vehicle controls. For in vivo studies, adhere to ARRIVE guidelines for animal models, specifying strain, age, and sample size (n ≥ 6 for statistical power) .
  • Statistical Analysis : Apply nonlinear regression models (e.g., four-parameter logistic curve) and report confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. What are the best practices for ensuring Argentinogenin’s stability in in vitro assays?

  • Protocol : Store stock solutions in DMSO at −80°C (avoid freeze-thaw cycles >3×). Pre-test stability in assay buffers (e.g., PBS, cell culture medium) via LC-MS at 0, 6, 12, and 24-hour intervals. Include degradation controls (e.g., heat-treated samples) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Argentinogenin’s reported mechanisms of action across studies?

  • Analytical Framework : Conduct systematic meta-analysis of prior data, focusing on assay conditions (e.g., cell lines, incubation times). Use orthogonal assays (e.g., CRISPR knockouts, chemical inhibitors) to validate target engagement. Highlight contextual factors (e.g., cell-type-specific signaling pathways) that may explain discrepancies .
  • Case Example : If Study A reports apoptosis via caspase-3 activation and Study B observes necroptosis, test both pathways under identical conditions using Western blotting and inhibitors (e.g., Z-VAD-FMK for caspases, Necrostatin-1 for RIPK1) .

Q. What strategies optimize Argentinogenin’s synthetic yield while minimizing byproducts?

  • Synthetic Chemistry : Employ DoE (Design of Experiments) to test variables (e.g., catalyst loading, temperature, solvent polarity). Use LC-MS to monitor reaction progress and UPLC for intermediate purification. For stereoselective synthesis, consider chiral auxiliaries or asymmetric catalysis .
  • Byproduct Mitigation : Characterize major byproducts via HRMS/NMR and adjust protecting groups or reaction stoichiometry. Computational modeling (e.g., DFT for transition-state analysis) can guide pathway optimization .

Q. How should researchers integrate multi-omics data to elucidate Argentinogenin’s polypharmacology?

  • Workflow : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify overlapping networks. Validate hub targets (e.g., kinases, GPCRs) via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Data Integration : Apply weighted gene co-expression network analysis (WGCNA) or machine learning (e.g., random forests) to prioritize high-confidence targets. Cross-reference with phenotypic screening data .

Q. What ethical and methodological standards apply to Argentinogenin’s preclinical testing in disease models?

  • Ethical Compliance : Obtain IACUC approval for animal studies, specifying humane endpoints and randomization protocols. For human cell lines, verify authenticity via STR profiling and exclude mycoplasma contamination .
  • Reproducibility : Pre-register study designs on platforms like OSF (Open Science Framework) and share raw data (e.g., RNA-seq FASTQ files) in public repositories (NCBI GEO, PRIDE) .

Methodological Guidance for Data Reporting

Q. How should researchers present contradictory biological activity data in manuscripts?

  • Manuscript Structure : Dedicate a subsection in the Discussion to “Data Consistency and Limitations.” Use forest plots or heatmaps to visualize inter-study variability. Acknowledge technical confounders (e.g., batch effects in cell culture) and propose validation experiments .
  • Example : If Argentinogenin shows anti-proliferative effects in 2D cultures but not 3D spheroids, discuss microenvironmental factors (e.g., hypoxia, matrix stiffness) as potential modifiers .

Q. What statistical methods are appropriate for time-series analyses of Argentinogenin’s pharmacokinetics?

  • Analysis : Use non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂ calculations. For compartmental modeling, apply nonlinear mixed-effects (NLME) software (e.g., Monolix). Report AIC/BIC values to justify model selection .
  • Visualization : Plot plasma concentration-time curves with error bars (SEM) and overlay model predictions. Use heatmaps for tissue distribution data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.